molecular formula C5H8KNS3 B2553418 Potassium;thiomorpholine-4-carbodithioate CAS No. 92754-62-6

Potassium;thiomorpholine-4-carbodithioate

Cat. No. B2553418
CAS RN: 92754-62-6
M. Wt: 217.4
InChI Key: VAOQAMYNUCZMTI-UHFFFAOYSA-M
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Description

Potassium;thiomorpholine-4-carbodithioate is a chemical compound with the molecular formula C5H8KNS3. It is composed of a morpholine ring of the morpholine-4-carbodithioate anion and a potassium cation .


Synthesis Analysis

The synthesis of thiomorpholine can be achieved through a two-step telescoped format. The key step involves a photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride, which are low-cost starting materials . This reaction can be conducted under highly concentrated conditions using a small amount of 9-fluorenone as the photocatalyst, leading to the corresponding half-mustard intermediate in quantitative yield . Thiomorpholine is subsequently obtained by base-mediated cyclization .


Molecular Structure Analysis

In the ionic compound, the morpholine ring of the morpholine-4-carbodithioate anion has a chair conformation . The potassium cation is coordinated by four S and four O atoms in a bipyramidal reversed geometry .


Physical And Chemical Properties Analysis

Potassium;thiomorpholine-4-carbodithioate has a molecular weight of 217.42 . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Oxovanadium (IV) Carbodithioates

This compound is used in the synthesis of oxovanadium (IV) carbodithioates . These complexes exhibit 1:1 electrolytic nature and have been proposed to have square pyramidal geometry . They are characterized by elemental analysis, TG/DSC, FTIR, electrospray mass spectral, conductance, NMR, solution electronic absorption spectral and variable temperature magnetic susceptibility measurement studies .

Antimicrobial Activities

Some of the complexes of this compound have been screened for their antimicrobial activities against some pathogenic gram-negative bacteria, such as Escherichia coli, Enterobacter, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri, and gram-positive Staphylococcus epidermidis and Salmonella typhimurium . The minimum inhibitory concentration has been determined to fall in the range 31.25–250 μg mL −1 .

Synthesis of New Carbodithioate Derivatives

This compound is used in the synthesis of new carbodithioate derivatives . These new compounds were characterized by spectral and elemental analyses .

Antitubercular Activity

Some of the synthesized compounds displayed high inhibition (99%) in the range of 3.10–6.25 μg/ml against Mycobacterium tuberculosis H 37 Rv . This suggests that these molecules can provide prospective leads in chemotherapy against tuberculosis .

Antimalarial Activity

Compounds synthesized from this compound displayed promising antimalarial activity in the range of 0.043–0.092 μg/mL against Plasmodium falciparum 3D7 . This suggests that these molecules can provide prospective leads in chemotherapy against malaria .

Antibacterial and Antifungal Activities

The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities . The results indicated that some of the synthesized compounds possess promising antimicrobial activity against some gram-positive and gram-negative bacteria .

properties

IUPAC Name

potassium;thiomorpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS3.K/c7-5(8)6-1-3-9-4-2-6;/h1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOQAMYNUCZMTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=S)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8KNS3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;thiomorpholine-4-carbodithioate

CAS RN

92754-62-6
Record name potassium (thiomorpholine-4-carbothioyl)sulfanide
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